molecular formula C23H44N6O6S2 B14200598 L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine CAS No. 918527-64-7

L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine

Cat. No.: B14200598
CAS No.: 918527-64-7
M. Wt: 564.8 g/mol
InChI Key: QJHUPOWVWZXBPW-ATIWLJMLSA-N
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Description

L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine is a peptide composed of five amino acids: methionine, lysine, alanine, leucine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to achieve specific substitutions.

Major Products Formed

    Disulfide bonds: Formed during oxidation of cysteine residues.

    Free thiol groups: Result from the reduction of disulfide bonds.

    Modified peptides: Result from substitution reactions.

Scientific Research Applications

L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-phenylalanine
  • L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-tryptophan
  • L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-threonine

Uniqueness

L-Methionyl-L-lysyl-L-alanyl-L-leucyl-L-cysteine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This property can be exploited in various applications, such as stabilizing protein structures or designing redox-sensitive peptides.

Properties

CAS No.

918527-64-7

Molecular Formula

C23H44N6O6S2

Molecular Weight

564.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H44N6O6S2/c1-13(2)11-17(22(33)29-18(12-36)23(34)35)28-19(30)14(3)26-21(32)16(7-5-6-9-24)27-20(31)15(25)8-10-37-4/h13-18,36H,5-12,24-25H2,1-4H3,(H,26,32)(H,27,31)(H,28,30)(H,29,33)(H,34,35)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

QJHUPOWVWZXBPW-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCSC)N

Origin of Product

United States

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